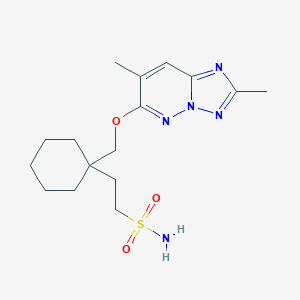
Cyclohexaneethanesulfonamide, 1-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexaneethanesulfonamide, 1-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as CPTIO and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
CPTIO acts as a nitric oxide scavenger by reacting with NO to form nitrosocyclohexylamine. This reaction prevents the reaction of NO with superoxide, which can lead to the formation of peroxynitrite. CPTIO has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CPTIO has been found to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of disease. CPTIO has also been found to improve endothelial function and reduce blood pressure in hypertensive rats. Additionally, CPTIO has been found to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CPTIO has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. CPTIO is also relatively non-toxic and has been used in a range of in vitro and in vivo studies. However, there are some limitations to the use of CPTIO in lab experiments. It has been found to have some non-specific effects, which may complicate data interpretation. Additionally, CPTIO may have limited solubility in certain experimental conditions.
Orientations Futures
There are several future directions for the study of CPTIO. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease. CPTIO has been found to have neuroprotective effects and may have potential therapeutic applications in the treatment of these diseases. Additionally, CPTIO may have potential applications in the treatment of cardiovascular disease. It has been found to improve endothelial function and reduce blood pressure in animal models of hypertension. Further studies are needed to explore the potential therapeutic applications of CPTIO in these and other areas of research.
Conclusion:
In conclusion, CPTIO is a chemical compound that has been extensively studied for its potential therapeutic applications. It has antioxidant properties and has been used as a spin trap for the detection of free radicals. CPTIO has also been used in the study of nitric oxide signaling pathways and has been found to have a range of biochemical and physiological effects. While there are some limitations to the use of CPTIO in lab experiments, it has several advantages and may have potential therapeutic applications in the treatment of neurodegenerative and cardiovascular diseases. Further studies are needed to explore the full potential of CPTIO in these and other areas of research.
Méthodes De Synthèse
The synthesis of CPTIO involves the reaction of 1,2,4-triazole with 2,7-dimethylpyridazine in the presence of an acid catalyst. The resulting product is then reacted with formaldehyde and cyclohexylamine to produce CPTIO. This reaction has been optimized to produce high yields of CPTIO with minimal impurities.
Applications De Recherche Scientifique
CPTIO has been extensively studied for its potential therapeutic applications. It has been found to have antioxidant properties and has been used as a spin trap for the detection of free radicals. CPTIO has also been used in the study of nitric oxide (NO) signaling pathways. It has been found to inhibit the reaction of NO with superoxide, which can lead to the formation of peroxynitrite, a highly reactive species that can cause cellular damage.
Propriétés
Numéro CAS |
175215-31-3 |
|---|---|
Formule moléculaire |
C16H25N5O3S |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
2-[1-[(2,7-dimethyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxymethyl]cyclohexyl]ethanesulfonamide |
InChI |
InChI=1S/C16H25N5O3S/c1-12-10-14-18-13(2)19-21(14)20-15(12)24-11-16(6-4-3-5-7-16)8-9-25(17,22)23/h10H,3-9,11H2,1-2H3,(H2,17,22,23) |
Clé InChI |
REMOABBRHUVCDB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC(=NN2N=C1OCC3(CCCCC3)CCS(=O)(=O)N)C |
SMILES canonique |
CC1=CC2=NC(=NN2N=C1OCC3(CCCCC3)CCS(=O)(=O)N)C |
Autres numéros CAS |
175215-31-3 |
Synonymes |
2-[1-[(4,8-dimethyl-1,2,7,9-tetrazabicyclo[4.3.0]nona-2,4,6,8-tetraen- 3-yl)oxymethyl]cyclohexyl]ethanesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide](/img/structure/B70581.png)
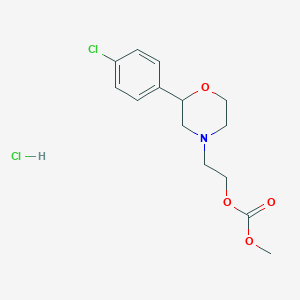
![3-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B70586.png)


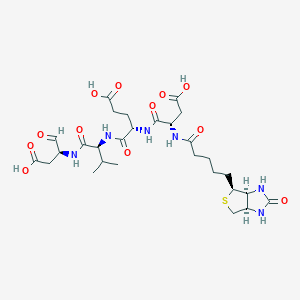

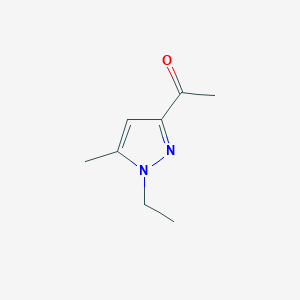

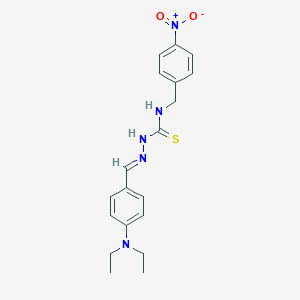

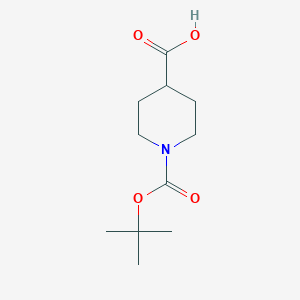
![Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate](/img/structure/B70611.png)
![(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one](/img/structure/B70613.png)